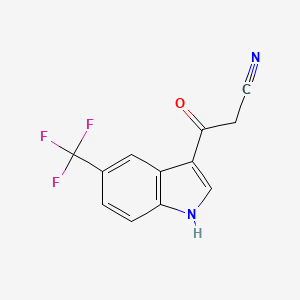
3-Oxo-3-(5-(trifluoromethyl)-1H-indol-3-YL)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-3-(5-(trifluoromethyl)-1H-indol-3-YL)propanenitrile is a chemical compound characterized by the presence of an indole ring substituted with a trifluoromethyl group at the 5-position and a nitrile group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(5-(trifluoromethyl)-1H-indol-3-YL)propanenitrile typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Formation of the Nitrile Group: The nitrile group can be introduced through a reaction with a suitable nitrile precursor, such as cyanogen bromide or a nitrile-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives or other reduced forms.
Substitution: Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
3-Oxo-3-(5-(trifluoromethyl)-1H-indol-3-YL)propanenitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Oxo-3-(5-(trifluoromethyl)-1H-indol-3-YL)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins. The nitrile group can form hydrogen bonds or participate in other interactions, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Oxo-3-(3-(trifluoromethyl)phenyl)propanenitrile
- 3-Oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile
- 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanenitrile
Uniqueness
3-Oxo-3-(5-(trifluoromethyl)-1H-indol-3-YL)propanenitrile is unique due to the presence of the indole ring, which imparts distinct electronic and steric properties compared to other similar compounds. The position of the trifluoromethyl group at the 5-position of the indole ring also contributes to its unique reactivity and interaction with biological targets.
Propriétés
Numéro CAS |
2089649-01-2 |
|---|---|
Formule moléculaire |
C12H7F3N2O |
Poids moléculaire |
252.19 g/mol |
Nom IUPAC |
3-oxo-3-[5-(trifluoromethyl)-1H-indol-3-yl]propanenitrile |
InChI |
InChI=1S/C12H7F3N2O/c13-12(14,15)7-1-2-10-8(5-7)9(6-17-10)11(18)3-4-16/h1-2,5-6,17H,3H2 |
Clé InChI |
HAULNHRYEJKFJY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)C(=CN2)C(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B13048880.png)

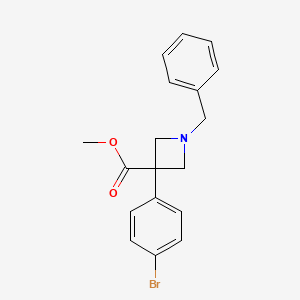
![(5-Azaspiro[2.4]heptan-4-YL)methanol](/img/structure/B13048908.png)
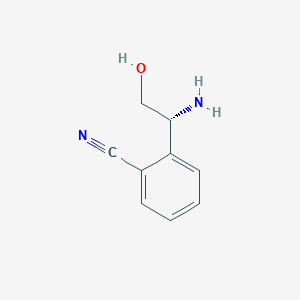
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-chloro-4-fluorophenyl)propanoic acid](/img/structure/B13048916.png)
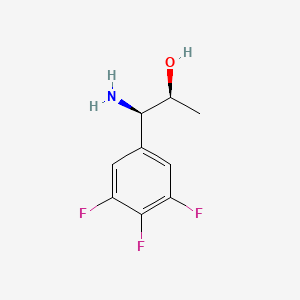

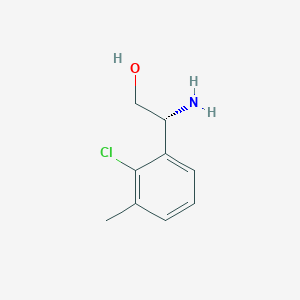

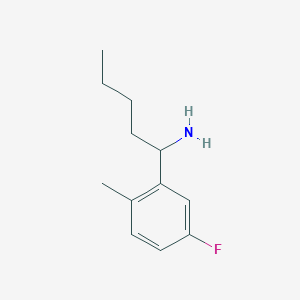
![Racemic-(4S,7R)-5-Tert-Butyl 7-Ethyl 4-Methyl-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5,7(6H)-Dicarboxylate](/img/structure/B13048949.png)

